molecular formula C22H14F3N3O3 B2933129 (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327186-81-1

(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2933129
CAS No.: 1327186-81-1
M. Wt: 425.367
InChI Key: SSKCKCZQKJGRDT-MEFGMAGPSA-N
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Description

The compound (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic molecule characterized by its complex structure, which includes a chromene core, a pyridine ring, and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a halogenated intermediate.

    Attachment of the Trifluoromethoxy-Substituted Phenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the trifluoromethoxy-substituted phenyl group to the chromene core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The pyridine and phenyl rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery programs targeting diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromene core and trifluoromethoxy group.

Mechanism of Action

The mechanism of action of (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromene core can intercalate with DNA, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(pyridin-2-yl)-2-{[4-methoxyphenyl]imino}-2H-chromene-3-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (2Z)-N-(pyridin-2-yl)-2-{[4-chlorophenyl]imino}-2H-chromene-3-carboxamide: Contains a chlorophenyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its bioactivity and make it a more potent compound compared to its analogs.

Properties

IUPAC Name

N-pyridin-2-yl-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O3/c23-22(24,25)31-16-10-8-15(9-11-16)27-21-17(13-14-5-1-2-6-18(14)30-21)20(29)28-19-7-3-4-12-26-19/h1-13H,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKCKCZQKJGRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)OC(F)(F)F)O2)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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